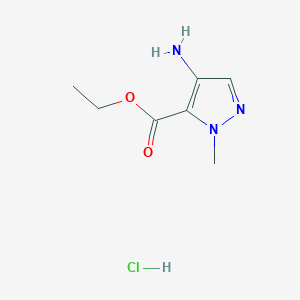
Diazene, bis(2,5-dimethylphenyl)-, 1-oxide
Vue d'ensemble
Description
“Diazene, bis(2,5-dimethylphenyl)-, 1-oxide” is a chemical compound with the molecular formula C16H18N2O . It contains a total of 38 bonds, including 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, and 2 six-membered rings .
Molecular Structure Analysis
The molecular structure of “Diazene, bis(2,5-dimethylphenyl)-, 1-oxide” consists of 37 atoms, including 18 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It also contains 2 six-membered rings .Physical And Chemical Properties Analysis
“Diazene, bis(2,5-dimethylphenyl)-, 1-oxide” has a molecular weight of 254.33 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are available on chemical databases .Applications De Recherche Scientifique
Molecular and Electronic Structures
Research has delved into the molecular and electronic structures of neutral bis(1,4-diaza-1,3-butadiene)nickel complexes and their corresponding monocations, combining experimental work with density functional theoretical studies. These complexes exhibit interesting structural and electronic properties due to the unique configuration of the diazene derivatives involved. The detailed investigation of these complexes provides insights into their potential applications in materials science and catalysis, where the understanding of electronic structures is crucial (Muresan, Weyhermüller, & Wieghardt, 2007).
Energetic Materials Development
Diazene derivatives have been explored for the development of novel polynitro azoxypyrazole-based energetic compounds. These studies aim at synthesizing compounds with high thermal stability and detonation performance, which could have significant implications for the development of safer and more efficient energetic materials. The research in this area focuses on the synthesis, structural characterization, and performance evaluation of these novel compounds (Yang et al., 2021).
Flame Retardants in Polymer Films
Bis-(1,3,5)triazinyl diazenes and their metal complexes have been synthesized and tested as new flame retardants in polypropylene films. This research underscores the potential of diazene derivatives in enhancing the fire resistance of polymeric materials, which is crucial for improving the safety and performance of various consumer and industrial products. The study highlights the influence of different substituents on the thermal stability and flame-retardant efficacy of these compounds (Tirri et al., 2014).
Catalysis and Polymerization
Chromium diamino-bis(phenolate) complexes containing diazene derivatives have been prepared and characterized, showing good activity toward the ring-opening copolymerization of cyclohexene oxide and carbon dioxide. This research contributes to the field of catalysis, particularly in the development of sustainable polymerization processes that can convert CO2 into valuable polymeric materials (Ambrose, Murphy, & Kozak, 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)-(2,5-dimethylphenyl)imino-oxidoazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-5-7-13(3)15(9-11)17-18(19)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGXZEOQPJPHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=[N+](C2=C(C=CC(=C2)C)C)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485189 | |
| Record name | Diazene, bis(2,5-dimethylphenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, bis(2,5-dimethylphenyl)-, 1-oxide | |
CAS RN |
14381-98-7 | |
| Record name | Diazene, bis(2,5-dimethylphenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



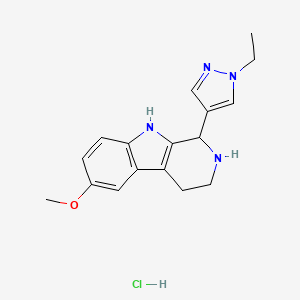
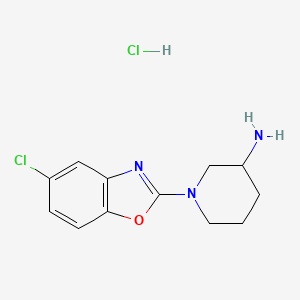
![3,5-Dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B3047672.png)


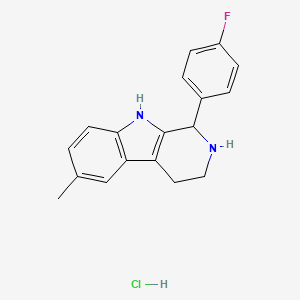
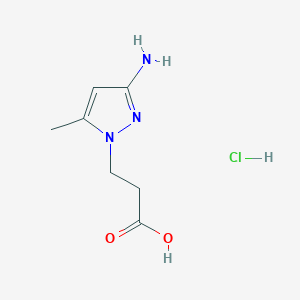
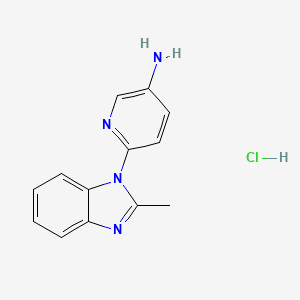
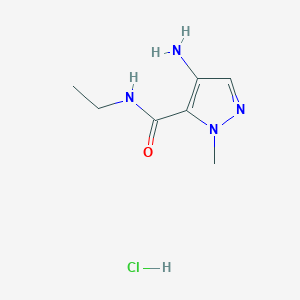


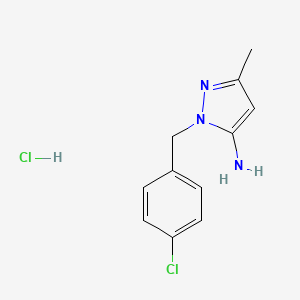
![Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylate hydrochloride](/img/structure/B3047688.png)
